N'-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide
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Overview
Description
N’-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide typically involves multiple steps. The initial step often includes the preparation of the bis(2-chloroethyl)amino precursor, followed by its reaction with appropriate aldehydes or ketones to form the desired product. The reaction conditions usually involve the use of organic solvents such as chloroform or dichloromethane, and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N’-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis and its potential biological activity.
N,N-bis(2-chloroethyl)carbamoyl-α-amino acids: Used in the synthesis of alkyl esters and studied for their chemical properties.
N,N-bis(2-chloroethyl)hydrazides of carboxylic acids:
Uniqueness
N’-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is unique due to its complex structure and the presence of multiple functional groups that contribute to its reactivity and potential biological activity. Its ability to interact with DNA and inhibit cellular processes makes it a promising candidate for further research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H23Cl2N5O |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C23H23Cl2N5O/c24-11-13-30(14-12-25)18-8-5-16(6-9-18)15-26-29-23(31)22-20-10-7-17-3-1-2-4-19(17)21(20)27-28-22/h1-6,8-9,15H,7,10-14H2,(H,27,28)(H,29,31)/b26-15+ |
InChI Key |
CQPDLOZFYKIEDD-CVKSISIWSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
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